molecular formula C10H8N4O3 B2625674 4-(4-Nitro-phenoxy)-pyrimidin-2-ylamine CAS No. 853298-46-1

4-(4-Nitro-phenoxy)-pyrimidin-2-ylamine

Cat. No.: B2625674
CAS No.: 853298-46-1
M. Wt: 232.199
InChI Key: IWJNMSWNXYOZAQ-UHFFFAOYSA-N
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Description

4-(4-Nitro-phenoxy)-pyrimidin-2-ylamine is an organic compound that belongs to the class of nitrophenyl ethers These compounds are characterized by the presence of a nitrobenzene moiety that carries an ether group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Nitro-phenoxy)-pyrimidin-2-ylamine typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-nitrophenol with pyrimidin-2-ylamine in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF). The reaction is carried out at temperatures ranging from 10°C to 40°C with constant stirring for 1-2 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Nitro-phenoxy)-pyrimidin-2-ylamine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The nitro group on the benzene ring can be replaced by other nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in solvents like dimethyl sulfoxide (DMSO) or THF.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Reduction: 4-(4-Amino-phenoxy)-pyrimidin-2-ylamine.

    Oxidation: Various oxidation products depending on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-Nitro-phenoxy)-pyrimidin-2-ylamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing the compound’s biological activity. The pyrimidine ring can interact with various enzymes and receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Nitro-phenoxy)-pyrimidin-2-ylamine is unique due to its specific combination of a nitrophenyl ether and a pyrimidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(4-nitrophenoxy)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O3/c11-10-12-6-5-9(13-10)17-8-3-1-7(2-4-8)14(15)16/h1-6H,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWJNMSWNXYOZAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=NC(=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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